1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Overview
Description
Scientific Research Applications
1. Crystallography
- Application Summary: The compound has been used in the study of crystal structures. The crystal structure of a similar compound, (E)-4-fluoro-N′-(1-(2-hydroxyphenyl)propylidene)benzohydrazide, was studied .
- Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was a block, colorless in appearance, and measured 0.42 × 0.37 × 0.32 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker SMART .
- Results: The crystal structure was solved and the data was collected. The crystal structure is monoclinic, P 2 1 / c (no. 14), with dimensions a = 14.6825 (16) Å, b = 11.7155 (11) Å, c = 8.8285 (7) Å, β = 102.753 (10)°, V = 1481.2 (2) Å 3, Z = 4 .
2. Neuropharmacology
- Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as 1-(2′,5′-Dihydroxyphenyl)-3-(2-fluoro-4-hydroxyphenyl)-1-propanone (RGM079), has been studied as a positive allosteric modulator of α7 nicotinic receptors with potential analgesic and neuroprotective activity .
- Methods of Application: The compound was prepared and its biological activity was studied. The compound behaves as a potent positive allosteric modulator (PAM) of the α7 receptors .
- Results: The compound RGM079 shows neuroprotective properties in Alzheimer’s disease-toxicity related models. It also has a balanced pharmacokinetic profile and antioxidant properties comparable or even higher than well-known natural polyphenols .
3. Boronic Acid Derivatives
- Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as “(2-Fluoro-4-hydroxyphenyl)boronic acid”, has been synthesized .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .
4. Synthesis of Thia- and Selenadiazoles
- Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one” has been used in the synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and glycosides on their base .
- Methods of Application: The synthesis was carried out in several stages, including the Hurd-Mori reaction and glycosylation with 1-α-bromo-2,3,4-tri-O-acetyl-D-xylopyranose .
- Results: The synthesis resulted in the formation of previously unknown 4-(2-fluoro-4-hydroxyphenyl)-1,2,3-thia- and selenadiazoles and glycosides on their base . These compounds are expected to exhibit inhibiting activity in relation to glycerophosphotransferase, work on penetrability of cell membranes, act as antagonists of anaphylotoxin receptors, and also show antineoblastic action .
5. Boronic Acid Derivatives
- Application Summary: A compound similar to “1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one”, known as “(2-Fluoro-4-hydroxyphenyl)boronic acid”, has been synthesized .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .
6. NIR Optical Carbon Dioxide Sensors
- Application Summary: A new class of pH-sensitive indicator dyes for optical carbon dioxide sensors based on di-OH-aza-BODIPYs is presented . These colorimetric indicators show absorption maxima in the near infrared range .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The compound was successfully synthesized, but the specific results or outcomes were not provided .
Safety And Hazards
“(2-Fluoro-4-hydroxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNGONZGVZSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695668 | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
CAS RN |
1208078-35-6 | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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